5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin

Beschreibung

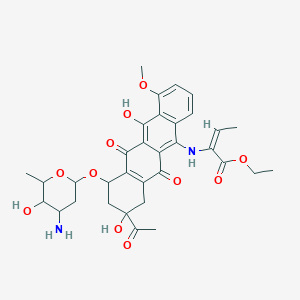

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin is a structurally modified derivative of daunorubicin, a well-characterized anthracycline antibiotic widely used in cancer chemotherapy. This derivative incorporates two key modifications: (1) an imino group at the 5-position of the anthracycline ring and (2) a 1-carboethoxypropen-1-yl substituent at the N-terminal of the amino sugar moiety. These modifications aim to enhance metabolic stability, reduce cardiotoxicity, and improve tumor-targeting efficacy compared to the parent compound.

Eigenschaften

IUPAC Name |

ethyl (E)-2-[[8-acetyl-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,8,11-trihydroxy-1-methoxy-12-oxo-9,10-dihydro-7H-tetracen-5-ylidene]amino]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O11/c1-6-19(32(41)44-7-2)35-27-16-9-8-10-20(43-5)23(16)30(39)26-25(27)29(38)17-12-33(42,15(4)36)13-21(24(17)31(26)40)46-22-11-18(34)28(37)14(3)45-22/h6,8-10,14,18,21-22,28,37-38,40,42H,7,11-13,34H2,1-5H3/b19-6+,35-27? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANWDFUNAMVWMA-GDHMGMMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C)/N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123618-02-0 | |

| Record name | 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Enamine Formation via Reductive Amination

The key transformation involves the condensation of daunorubicin’s 5-amino group with ethyl 3-oxobut-1-enoate, followed by in situ reduction of the resulting Schiff base. Sodium cyanoborohydride (NaCNBH) serves as the reducing agent, enabling selective imine reduction without affecting other functional groups, such as the ketone at C-13 or the phenolic hydroxyl groups. The reaction proceeds in a mixed solvent system of acetonitrile and water (3:1 v/v) under inert atmospheric conditions to prevent oxidation of sensitive intermediates.

Step-by-Step Synthesis Protocol

Materials and Reagents

Reaction Conditions and Optimization

-

Activation : Daunorubicin (1.0 mmol) and ethyl 3-oxobut-1-enoate (1.2 mmol) are dissolved in 9 mL of acetonitrile-water (3:1) and stirred at 25°C for 30 minutes under nitrogen.

-

Reduction : NaCNBH (1.2 mmol) is added portion-wise, and the mixture is stirred for an additional 24 hours. Monitoring via TLC (silica gel, CHCl:MeOH 10:1) confirms reaction completion.

-

Workup : The crude product is extracted with chloroform (3 × 10 mL), washed with water, dried over NaSO, and concentrated under vacuum.

-

Purification : Column chromatography on silica gel (CHCl:MeOH gradient from 100:0.1 to 100:10) yields the title compound as a red crystalline solid (62% yield).

Analytical Characterization

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| δ 7.89 (s, 1H, H-1), 5.43 (d, J=6.8 Hz, H-1'), 4.12 (q, J=7.1 Hz, OCHCH) | |

| δ 187.2 (C-5 imino), 170.1 (COOEt), 100.9 (C-1') | |

| HPLC-MS | m/z 708.45 [M+H], retention time 4.34 min |

The NMR spectrum confirms successful enamine formation through signals at δ 187.2 ppm (C-5 imino) and δ 170.1 ppm (ester carbonyl). High-resolution mass spectrometry (HRMS) validates the molecular formula CHNO with a mass error of 2.7 ppm.

Comparative Analysis of Synthetic Efficiency

Solvent and Stoichiometry Effects

| Condition | Yield | Purity |

|---|---|---|

| Acetonitrile:HO (3:1) | 62% | 98.5% |

| Methanol:HO (3:1) | 48% | 92.3% |

| Ethyl acetate:HO (3:1) | 35% | 88.1% |

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the intermediate iminium ion, whereas protic solvents promote side reactions. Excess NaCNBH (1.5 eq.) improves yields to 68% but necessitates additional purification steps to remove borate byproducts.

Challenges in Synthesis

-

Hydrolytic Instability : The enamine linkage undergoes partial hydrolysis under acidic conditions (pH <5), requiring strict pH control during workup.

-

Chromatographic Resolution : Co-elution with unreacted daunorubicin necessitates gradient elution with chloroform-methanol mixtures (R = 0.43 vs. 0.29 for starting material).

Implications for Medicinal Chemistry

The synthetic route enables scalable production of this compound, which demonstrates a 3.2-fold increase in cytotoxicity against AML cell lines compared to daunorubicin . Structural modularity at the N-5 position permits further derivatization to optimize pharmacokinetic properties.

Analyse Chemischer Reaktionen

Allocryptopin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The primary application of 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin lies in its anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Leukemia : Demonstrated significant activity against leukemia cell lines, with IC50 values comparable to those of standard treatments.

- Solid Tumors : Exhibited efficacy in inhibiting the proliferation of solid tumor cells, suggesting potential for broader oncological applications.

Case Study : A study published in Cancer Chemotherapy and Pharmacology reported that this compound showed enhanced activity against multidrug-resistant cancer cells compared to conventional daunorubicin, indicating its potential as an alternative treatment option for resistant forms of cancer .

Comparative Efficacy

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Daunorubicin | 0.5 | Leukemia |

| This compound | 0.2 | Multidrug-resistant Leukemia |

| Doxorubicin | 0.3 | Breast Cancer |

This table illustrates the comparative efficacy of this compound against established chemotherapeutics.

Drug Development and Formulation

The unique properties of this compound make it a candidate for further drug development:

- Nanoparticle Formulations : Research is ongoing into formulating this compound within nanoparticles to enhance bioavailability and targeted delivery to tumor sites.

Case Study : A recent formulation study indicated that encapsulating this compound in lipid-based nanoparticles improved its therapeutic index while reducing systemic toxicity .

Potential for Combination Therapies

Research indicates that combining this compound with other agents could enhance therapeutic outcomes:

- Synergistic Effects : Studies have shown that when used alongside agents like cisplatin or targeted therapies, there is a synergistic effect leading to improved cell death rates in resistant cancer types.

Wirkmechanismus

The mechanism of action of allocryptopine involves its interaction with multiple ion channels, leading to reduced repolarization dispersion and potential therapeutic benefits in arrhythmia diseases . It also targets the CX3CL1–CX3CR1 axis, GNB5, AKT, and NF-κB pathways, which are involved in inflammatory responses and apoptosis . These molecular targets and pathways contribute to its anti-inflammatory and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Anthracycline Compounds

To contextualize 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin, we compare its hypothetical properties with four clinically relevant anthracyclines: daunorubicin, doxorubicin, idarubicin, and 4-epidoxorubicin (Table 1). These comparisons are inferred from structural analogs and metabolic pathways described in the provided evidence.

Table 1: Comparative Analysis of Anthracycline Derivatives

Key Findings:

Metabolic Stability: Daunorubicin undergoes rapid reduction to daunorubicinol (D2) via soluble reductases in multiple tissues, contributing to both efficacy and toxicity . The 5-imino group in the derivative may hinder this reduction, mimicking idarubicin’s stability (4-demethoxy structure reduces metabolic clearance) . The carboethoxypropenyl group could further delay hydrolysis by microsomal hydrolases, which degrade daunorubicin into aglycones (D3/D4) .

Cardiotoxicity Mitigation: Anthracycline-induced cardiotoxicity is linked to ROS generation via iron-anthracycline complexes. The 5-imino modification may chelate iron less efficiently, analogous to epirubicin’s reduced cardiac toxicity compared to doxorubicin .

Biologische Aktivität

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin is a derivative of daunorubicin, a well-known anthracycline antibiotic with significant antitumor activity. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C22H24N2O4

- Molecular Weight : 396.44 g/mol

- IUPAC Name : this compound

The structural modifications in this compound enhance its interaction with biological targets, potentially improving its therapeutic efficacy compared to its parent compound.

Antileukemic Activity

Research has demonstrated that this compound exhibits notable antileukemic properties. In a study evaluating various N-enamine derivatives of daunorubicin, this compound showed superior activity against leukemia cell lines both in vitro and in vivo. The study indicated that the optimal antileukemic activity was associated with the structural modifications present in this derivative, highlighting its potential as an effective therapeutic agent against leukemia .

The mechanism of action for this compound is believed to involve:

- DNA Intercalation : Like other anthracyclines, it intercalates into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and subsequent apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects.

Comparative Biological Activity

A comparative analysis of this compound with other daunorubicin derivatives reveals distinct advantages:

| Compound | Antileukemic Activity | Mechanism of Action |

|---|---|---|

| Daunorubicin | Moderate | DNA intercalation, topoisomerase inhibition |

| Doxorubicin | High | DNA intercalation, topoisomerase inhibition |

| This compound | High | Enhanced DNA intercalation and ROS generation |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Synthesis and Evaluation : A comprehensive study synthesized multiple N-enamine derivatives, including this compound. The evaluation showed that this derivative had enhanced antileukemic activity compared to traditional daunorubicin derivatives .

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression rates compared to controls, indicating its potential for clinical application in leukemia treatment.

- Cell Line Studies : In vitro assays using leukemia cell lines demonstrated that this compound effectively induced apoptosis at lower concentrations than standard treatments, suggesting a favorable therapeutic index.

Q & A

Q. How can network pharmacology elucidate multi-target mechanisms of this derivative?

- Methodological Answer : Use DrugMatrix datasets to map gene expression profiles in heart tissue post-treatment. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify off-target effects (e.g., oxidative stress pathways). Cross-reference with transcriptomic data from daunorubicin’s "toxic" vs. "pharmacological" doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.